Fmoc-4-(4-methoxyphenyl)-L-phenylalanine

Description

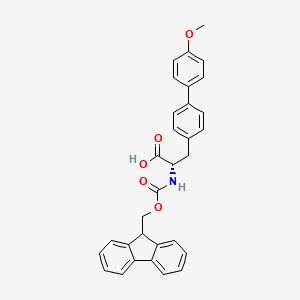

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-methoxyphenyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO5/c1-36-23-16-14-22(15-17-23)21-12-10-20(11-13-21)18-29(30(33)34)32-31(35)37-19-28-26-8-4-2-6-24(26)25-7-3-5-9-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGMTYBMTLVUJD-LJAQVGFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Incorporation of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine in Modern Peptide Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide-based therapeutics and chemical biology, the use of unnatural amino acids (UAAs) has become an indispensable tool for modulating the pharmacological and physicochemical properties of peptides.[1][2] Among these, Fmoc-4-(4-methoxyphenyl)-L-phenylalanine stands out as a key building block in solid-phase peptide synthesis (SPPS). Its strategic incorporation into peptide sequences offers a nuanced approach to enhancing stability, solubility, and biological activity. This guide provides an in-depth technical overview of the applications of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine, detailing the causality behind its selection, its impact on peptide properties, and optimized protocols for its use.

Introduction: The Rationale for Unnatural Amino Acids in Peptide Design

The therapeutic potential of peptides is often limited by their inherent metabolic instability and poor bioavailability.[1] The introduction of UAAs is a powerful strategy to overcome these limitations. By altering the side chains or backbone of amino acids, researchers can fine-tune the conformational and physicochemical properties of peptides to enhance their drug-like characteristics.

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is a derivative of L-phenylalanine, featuring a methoxy group at the para-position of the phenyl ring and the ubiquitous fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group. The Fmoc group is the cornerstone of modern SPPS, enabling a milder and more selective deprotection strategy compared to the harsher acid-labile Boc-protecting group.[3][4] This is particularly advantageous when synthesizing complex peptides or those with sensitive modifications like glycosylation or phosphorylation.[3] The true innovation, however, lies in the subtle yet impactful modification of the phenyl ring.

The Physicochemical and Biological Impact of the 4-Methoxy Group

The decision to incorporate a 4-methoxy-L-phenylalanine residue is driven by the desire to rationally modulate a peptide's properties. The methoxy group, while seemingly a minor addition, exerts significant electronic and steric effects.

Enhancing Peptide Stability and Solubility

A primary application of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is to improve the stability and solubility of the resulting peptides.[5] The methoxy group can influence the local electronic environment and disrupt aggregation-promoting intermolecular interactions that can occur between unsubstituted phenylalanine residues. This is particularly crucial for handling and formulating peptide-based drugs.[5]

Modulating Biological Activity and Receptor Interactions

The 4-methoxy group can significantly influence a peptide's interaction with its biological target. In the context of G protein-coupled receptors (GPCRs), a major class of drug targets, the binding pocket is often a finely tuned environment. The introduction of the methoxy group can:

-

Alter Binding Affinity: The electron-donating nature of the methoxy group can modify the cation-π interactions between the aromatic ring and cationic residues in the receptor binding pocket. This can either enhance or decrease binding affinity, providing a tool for structure-activity relationship (SAR) studies.

-

Influence Conformation: The steric bulk of the methoxy group can influence the rotational freedom of the phenyl side chain, thereby constraining the peptide backbone into a more bioactive conformation. Studies on cyclic peptides with substituted phenylalanines have shown that para-substituents can impact the global conformation of the peptide.[6]

-

Probe Binding Pockets: The methoxy group can serve as a chemical probe to explore the steric and electronic requirements of a receptor's binding site.[2]

A Tool for Peptidomimetic and Drug Design

The unique properties conferred by the 4-methoxy group make this UAA a valuable asset in the design of peptidomimetics.[7][8] By mimicking the key interactions of a natural peptide ligand while offering improved stability, peptides incorporating 4-methoxy-L-phenylalanine can serve as leads for the development of novel therapeutics, particularly in areas like oncology and immunology.

Technical Considerations for Solid-Phase Peptide Synthesis

The successful incorporation of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine into a peptide sequence requires careful consideration of the SPPS protocol. While standard protocols are generally effective, optimization may be necessary depending on the sequence.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C25H23NO5 | N/A |

| Molecular Weight | 417.45 g/mol | [2] |

| Appearance | White to off-white powder | [9] |

| Solubility | Soluble in DMF and other common SPPS solvents. The Fmoc group enhances solubility in organic solvents.[9] | [9] |

Optimized SPPS Protocol

The following protocol is a generalized guideline for the manual incorporation of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine. It is recommended to perform a small-scale test synthesis to optimize conditions for a specific peptide sequence.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Cold diethyl ether

Workflow Diagram:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fmoc-4-(phenoxy)-L-phenylalanine | 180414-93-1 | Benchchem [benchchem.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Methoxy-L-phenylalanine | 6230-11-1 [chemicalbook.com]

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine: Technical Specifications & Application Guide

Executive Summary

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine (CAS: 1223105-44-9 ) is a specialized non-canonical amino acid used in solid-phase peptide synthesis (SPPS) to introduce extended aromaticity and hydrophobicity into peptide backbones. Structurally, it is a biphenylalanine derivative where the distal phenyl ring bears a methoxy group at the para position. This modification serves two critical functions in drug design: it extends the side-chain reach to probe deep hydrophobic pockets in receptors (e.g., GPCRs like GLP-1) and introduces a hydrogen bond acceptor (methoxy oxygen) that can anchor the peptide ligand.

This guide details the physicochemical specifications, synthesis pathways, and optimized SPPS protocols for this building block.

Chemical Identity & Specifications

Datasheet

| Parameter | Specification |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(4-methoxyphenyl)-L-phenylalanine |

| Common Synonyms | Fmoc-L-Bip(4'-OMe)-OH; Fmoc-4-(4'-methoxyphenyl)-Phe-OH |

| CAS Number | 1223105-44-9 |

| Molecular Formula | C₃₁H₂₇NO₅ |

| Molecular Weight | 493.56 g/mol |

| Chiral Purity | ≥ 99% L-enantiomer (ee) |

| Chemical Purity | ≥ 98% (HPLC) |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, NMP; Insoluble in Water |

| Melting Point | 185–195 °C (Decomposes) |

Structural Visualization

The compound consists of an Fmoc-protected alpha-amine, a free carboxylic acid, and a biphenyl side chain with a terminal methoxy group.

Figure 1: Functional domain breakdown of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine.

Synthesis & Manufacturing

The industrial synthesis of Fmoc-Bip(4'-OMe)-OH relies on the Suzuki-Miyaura cross-coupling reaction. This pathway is preferred over direct alkylation to preserve the chiral integrity of the alpha-carbon.

Synthesis Workflow

-

Starting Material: Fmoc-4-iodo-L-phenylalanine (Fmoc-Phe(4-I)-OH).

-

Reagent: 4-Methoxyphenylboronic acid.

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] or Pd(dppf)Cl₂ with a mild base (Na₂CO₃ or K₃PO₄).

-

Conditions: Reaction is typically performed in mild solvents (DME/Water or Toluene/Ethanol) at 60–80°C to prevent racemization.

Figure 2: Suzuki-Miyaura cross-coupling pathway for manufacturing Fmoc-Bip(4'-OMe)-OH.

Application in Solid Phase Peptide Synthesis (SPPS)[3][4][5][6][7][8]

Solubility & Handling

Due to the biphenyl moiety, this amino acid is significantly more hydrophobic than standard Phenylalanine.

-

Solvent: Dissolve in NMP (N-methyl-2-pyrrolidone) or DMF at 0.2–0.5 M.

-

Heating: Gentle heating (40°C) and sonication are often required to achieve full dissolution.

-

Stability: The methoxy ether is stable to standard TFA cleavage conditions (95% TFA) and does not require special scavengers.

Coupling Protocol (Optimized)

The bulky side chain creates steric hindrance, making standard coupling (e.g., HBTU) prone to deletion sequences.

Recommended Protocol:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma .

-

Base: DIPEA (Diisopropylethylamine) or Collidine (2,4,6-trimethylpyridine).

-

Stoichiometry: 4 equivalents of AA : 3.9 eq HATU : 8 eq DIPEA relative to resin loading.

-

Reaction Time: Double coupling (2 x 45 min) is highly recommended.

-

Monitoring: Use the Chloranil test (sensitive for secondary amines) rather than Kaiser test if coupling to a secondary amine (e.g., Proline), otherwise Kaiser is sufficient.

Deprotection & Cleavage

-

Fmoc Removal: 20% Piperidine in DMF (standard).[1] No special precautions needed.

-

Final Cleavage: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

-

Note: If the peptide contains Trp or Met, include EDT or DODT to prevent alkylation, though the methoxy-biphenyl group itself is non-reactive.

-

Figure 3: Optimized SPPS cycle for sterically hindered biphenyl amino acids.

Structural Biology & Pharmacology

Why use Fmoc-Bip(4'-OMe)-OH?

-

Extended Reach: The biphenyl side chain is approximately 4 Å longer than Phenylalanine. This allows the residue to penetrate deep hydrophobic pockets in receptors that are inaccessible to natural amino acids.

-

Pi-Pi Stacking: The extended aromatic system enhances

- -

Electronic Tuning: The methoxy group is electron-donating, increasing the electron density of the distal ring. This strengthens cation-

interactions with positively charged residues (Lys, Arg) in the receptor.

Common Applications:

-

GLP-1 Agonists: Used to replace Phe or Trp to enhance albumin binding or receptor affinity.

-

Antimicrobial Peptides: Increases membrane insertion capability due to high hydrophobicity.

-

Protease Inhibitors: The bulky side chain can block the active site of proteases, improving the metabolic stability (half-life) of the peptide drug.

Storage & Safety

-

Storage: Store at +2°C to +8°C in a desiccator. Long-term storage at -20°C is preferred to prevent hydrolysis.

-

Shelf Life: 2 years if kept dry and protected from light.

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is required during handling.

References

-

National Institutes of Health (NIH) - PubMed. (2016). Synthesis of Fmoc-Protected Arylphenylalanines via Suzuki-Miyaura Cross-Coupling. J Org Chem. 2016 Oct 7;81(19):9499-9506.[2] Retrieved from [Link]

-

Navimro. (2025). Fmoc-4-(4-methoxyphenyl)-L-phenylalanine Product Details. Retrieved from [Link]

Sources

molecular weight of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine

An In-Depth Technical Guide to Fmoc-4-(4-methoxyphenyl)-L-phenylalanine for Advanced Peptide Synthesis

Introduction

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is a specialized amino acid derivative that serves as a critical building block in the field of peptide chemistry and drug development. As a derivative of L-phenylalanine, it incorporates two key modifications: the attachment of a 9-fluorenylmethyloxycarbonyl (Fmoc) group to its α-amino terminus and a methoxy group at the para (4-position) of the phenyl ring. This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications in Solid-Phase Peptide Synthesis (SPPS), and the strategic importance of the 4-methoxy modification for researchers, scientists, and professionals in drug development.

The Fmoc protecting group is the cornerstone of modern peptide synthesis, offering a base-labile protection strategy that is orthogonal to the acid-labile side-chain protecting groups commonly employed.[1] This allows for the sequential and controlled assembly of amino acids into a peptide chain with high fidelity.[][3] The introduction of a methoxy group on the phenyl side chain provides a tool for subtly modulating the electronic and steric properties of the resulting peptide, influencing its conformation, receptor binding affinity, and overall pharmacological profile.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is essential for its proper handling, storage, and application in synthesis protocols. The key specifications for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 417.45 g/mol | [4][5] |

| Molecular Formula | C₂₅H₂₃NO₅ | [6] |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid | [4][6] |

| CAS Number | 77128-72-4 | [4][6] |

| Appearance | Typically a white powder | [7] |

| Purity | ≥95% (commonly available) | [4][6] |

The Role and Mechanism of the Fmoc Protecting Group

The Fmoc group is paramount to the success of modern SPPS due to its unique chemical properties. Its primary function is to temporarily block the α-amino group of the amino acid, preventing self-polymerization and ensuring that coupling occurs only at the desired N-terminus of the growing peptide chain.[3]

Key Advantages of Fmoc Chemistry:

-

Mild Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3] This preserves the integrity of acid-sensitive linkers and side-chain protecting groups.

-

Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile groups (e.g., Boc, tBu, Trt) used to protect reactive side chains, allowing for selective deprotection.[1]

-

UV Monitoring: The fluorenyl group has a strong UV absorbance.[3] The cleavage byproduct, the dibenzofulvene-piperidine adduct, can be monitored spectrophotometrically to ensure the deprotection reaction has gone to completion, a feature perfectly suited for automated peptide synthesizers.[3]

Deprotection Mechanism:

The cleavage occurs via a β-elimination reaction. The base (piperidine) abstracts the acidic proton on the fluorenyl ring, leading to the elimination of the carbamate and the formation of dibenzofulvene, which is then trapped by the piperidine.

Caption: Mechanism of Fmoc deprotection by piperidine.

Synthesis and Quality Control

Fmoc-protected amino acids are generally synthesized by reacting the free amino acid with an Fmoc-donating reagent under basic conditions.[1] The most common and efficient reagent for this transformation is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Experimental Protocol: General Synthesis of an Fmoc-Amino Acid

-

Dissolution: Dissolve the free amino acid (1.0 equivalent) in a suitable aqueous basic solution, such as 10% aqueous sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate. The base deprotonates the amino group, making it nucleophilic.

-

Addition of Fmoc-OSu: Cool the solution to 0-5°C. Slowly add a solution of Fmoc-OSu (1.05 equivalents) in a solvent like dioxane or acetone with vigorous stirring.[1] Maintaining a low temperature controls the reaction rate and minimizes side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction proceeds to completion.

-

Work-up: Dilute the reaction mixture with water. Perform an extraction with a non-polar solvent like diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.

-

Acidification & Isolation: Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2. This protonates the carboxylic acid, causing the Fmoc-amino acid product to precipitate.

-

Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Caption: General workflow for Fmoc-amino acid synthesis.

Quality Control Considerations

The purity of the Fmoc-amino acid is critical for successful peptide synthesis. Common impurities include the free amino acid, which can lead to deletions or multiple insertions, and dipeptide impurities (Fmoc-AA-AA-OH), which result in insertions.[8] High-purity starting materials (≥99%) are essential to maximize yield and minimize difficult purification steps of the final peptide.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is used as a standard building block within the automated or manual SPPS cycle. The process involves the sequential addition of amino acids to a growing chain that is covalently attached to an insoluble solid support (resin).

Experimental Protocol: A Single SPPS Coupling Cycle

This protocol assumes the synthesis has already started and the N-terminus of the resin-bound peptide is protected with an Fmoc group.

-

Resin Swelling: Swell the peptide-resin in a suitable solvent, typically DMF or N-methyl-2-pyrrolidone (NMP), for 15-30 minutes to ensure all reactive sites are accessible.[1]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. This step cleaves the Fmoc group, exposing the free N-terminal amine.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene adduct. This is critical to prevent side reactions in the next step.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the incoming Fmoc-4-(4-methoxyphenyl)-L-phenylalanine (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or 2,4,6-Collidine) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 30-60 minutes. The activated carboxylic acid reacts with the free amine on the resin to form a new peptide bond.

-

-

Washing: Wash the resin again with DMF (3-5 times) to remove excess reagents and byproducts.

-

Cycle Repetition: The resin is now ready for the next cycle, starting again with the Fmoc deprotection step (Step 2).

Caption: The four main steps of a Solid-Phase Peptide Synthesis (SPPS) cycle.

Significance of the 4-Methoxyphenyl Side Chain in Drug Discovery

The choice to incorporate a non-canonical amino acid like 4-(4-methoxyphenyl)-L-phenylalanine instead of the natural L-phenylalanine is a deliberate strategy in medicinal chemistry to fine-tune the properties of a peptide.

-

Modulation of Hydrophobicity: The methoxy group introduces a polar ether linkage while being attached to a hydrophobic phenyl ring. This can alter the hydrophilic-lipophilic balance (HLB) of the peptide, potentially improving solubility or cell permeability compared to the more hydrophobic 4-methyl-L-phenylalanine.[9]

-

Electronic Effects and π-π Stacking: The methoxy group is an electron-donating group, which alters the electron density of the aromatic ring. This can influence π-π stacking interactions with other aromatic residues or receptor sites, potentially strengthening or weakening binding affinity.[10]

-

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, introducing a new potential interaction point with a biological target that is not present in phenylalanine.

-

Conformational Constraint: The presence of the methoxy group can introduce a degree of steric influence that may favor specific peptide backbone conformations (e.g., turns or helices), which can be crucial for biological activity.

-

Metabolic Stability: Modifications to the side chain can block sites of enzymatic degradation (e.g., by proteases), thereby increasing the in vivo half-life of the peptide therapeutic.

By leveraging these subtle yet significant modifications, researchers can design peptides with enhanced potency, selectivity, and improved pharmacokinetic profiles, making Fmoc-4-(4-methoxyphenyl)-L-phenylalanine a valuable tool in the development of novel peptide-based drugs.[7][11]

Conclusion

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is a sophisticated chemical tool that combines the robust and mild methodology of Fmoc-based SPPS with the strategic advantages of side-chain modification. Its precise molecular weight and well-defined properties allow for its seamless integration into established synthesis protocols. For researchers and drug developers, the value of this compound lies not only in its function as a peptide building block but also in its potential to impart desirable physicochemical and pharmacological properties to the final peptide, accelerating the discovery of new and more effective therapeutic agents.

References

-

Fmoc-Phe(4-Me)-OH [199006-54-7]. Peptides. [Link]

-

Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927. PubChem. [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

-

Fmoc-4-(Boc-amino)-L-phenylalanine - 1 g. Anaspec. [Link]

-

(a) The chemical formulae of Fmoc chloride, L-phenylalanine,... ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempep.com [chempep.com]

- 4. N-Fmoc-4-methoxy-L-phenylalanine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. N-Fmoc-4-methoxy-L-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. N-Fmoc-4-methoxy-L-phenylalanine, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 7. chemimpex.com [chemimpex.com]

- 8. merck-lifescience.com.tw [merck-lifescience.com.tw]

- 9. chemimpex.com [chemimpex.com]

- 10. Fmoc-4-(phenoxy)-L-phenylalanine | 180414-93-1 | Benchchem [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

A Technical Guide to the Solubility Parameters of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine: Theoretical Foundations and Experimental Determination

Foreword: Navigating the Solubility Landscape in Peptide Science

The Theoretical Framework of Solubility: From Hildebrand to Hansen

The principle of "like dissolves like" is a fundamental concept in chemistry. Solubility parameters provide a quantitative method to describe this principle.

The Hildebrand Solubility Parameter: A One-Dimensional Approach

The Hildebrand solubility parameter (δ) offers a single value to estimate the cohesive energy density of a material, which is the energy required to separate its molecules to an infinite distance.[1][2] It is calculated as the square root of the cohesive energy density.[1][2] Materials with similar Hildebrand parameters are more likely to be miscible.[1] However, this one-dimensional approach is most effective for nonpolar and slightly polar molecules and often fails to accurately predict solubility in systems involving polar interactions and hydrogen bonding.[1][3]

Hansen Solubility Parameters (HSP): A Three-Dimensional Perspective

To address the limitations of the Hildebrand parameter, Charles M. Hansen introduced a three-dimensional system.[4] The Hansen Solubility Parameters break down the total cohesive energy into three components:

These three parameters (δd, δp, δh) can be visualized as coordinates for a point in a three-dimensional "Hansen space".[4] The closer two points are in this space, the more likely the materials are to be soluble in one another.[4] This multi-dimensional approach provides a much more nuanced and accurate prediction of solubility, especially for complex molecules like Fmoc-protected amino acids.[3][5]

Diagram 1: Conceptual Representation of Hansen Space

Caption: A 3D representation of Hansen space, illustrating the solubility sphere of a solute. Good solvents lie within this sphere, while poor solvents are outside.

Qualitative Solubility Profile of Fmoc-Amino Acids

Fmoc-protected amino acids, including Fmoc-4-(4-methoxyphenyl)-L-phenylalanine, are characterized by the large, hydrophobic Fmoc group.[6] This makes them generally poorly soluble in aqueous solutions but soluble in polar aprotic organic solvents commonly used in solid-phase peptide synthesis (SPPS).[6][7]

| Solvent Class | Examples | General Solubility of Fmoc-Amino Acids | Rationale |

| Polar Aprotic | DMF, NMP, DMSO, DMAc | Good to Excellent | These solvents effectively solvate the protected amino acids.[6][7][8] DMF and NMP are the most common solvents in Fmoc-SPPS.[7][8] |

| Chlorinated | Dichloromethane (DCM) | Limited | DCM is less polar and generally not a good solvent for many Fmoc-amino acids, though it is used in some washing steps.[8][9] |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF can be a moderately effective solvent.[6][8] |

| Polar Protic | Methanol, Ethanol | Very Slightly Soluble to Insoluble | The large, nonpolar Fmoc group decreases solubility in polar protic solvents.[10] |

| Nonpolar | Hexane, Toluene | Insoluble | These solvents are too nonpolar to effectively solvate the peptide backbone and the polar functionalities of the amino acid.[6] |

Table 1: General solubility of Fmoc-amino acids in common organic solvents.

Experimental Determination of Hansen Solubility Parameters

Since specific HSP values for Fmoc-4-(4-methoxyphenyl)-L-phenylalanine are not published, experimental determination is necessary. The most common method involves solubility testing in a range of solvents with known HSPs.[11][12] The goal is to identify a set of "good" solvents that dissolve the solute and "poor" solvents that do not. These data are then used to calculate the HSP of the solute.

Required Materials and Equipment

-

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine

-

A selection of at least 20-30 solvents with known and varied Hansen Solubility Parameters (see Appendix A for a sample list).

-

Analytical balance

-

Vortex mixer

-

Small, sealable glass vials

-

Temperature-controlled environment (e.g., lab bench at a consistent temperature)

-

HSPiP (Hansen Solubility Parameters in Practice) software or a similar analysis tool.

Step-by-Step Experimental Protocol

-

Solvent Selection: Choose a diverse set of solvents with a wide range of δd, δp, and δh values. This diversity is crucial for an accurate determination of the solubility sphere.

-

Sample Preparation: Accurately weigh a small amount of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine (e.g., 10 mg) into each labeled vial.

-

Solvent Addition: Add a precise volume of a single solvent (e.g., 1 mL) to each corresponding vial.

-

Dissolution and Observation:

-

Seal each vial tightly.

-

Vigorously agitate each vial using a vortex mixer for 2-3 minutes.

-

Allow the vials to rest and equilibrate for at least 24 hours at a constant temperature.

-

Visually inspect each vial for undissolved solute.

-

-

Scoring: Assign a binary score to each solvent:

-

1 (Good Solvent): If the solute is completely dissolved.

-

0 (Poor Solvent): If any amount of solute remains undissolved.

-

-

Data Analysis:

-

Input the list of solvents and their corresponding scores (1 or 0) into the HSPiP software.

-

The software will calculate the optimal HSP values (δd, δp, δh) and the interaction radius (R₀) for Fmoc-4-(4-methoxyphenyl)-L-phenylalanine that best separates the good and poor solvents into a "solubility sphere".

-

Diagram 2: Experimental Workflow for HSP Determination

Sources

- 1. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 2. Solubility Parameters-- [cool.culturalheritage.org]

- 3. Hildebrand | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Mastering Peptide Synthesis: An In-Depth Guide to Solid-Phase Peptide Synthesis Utilizing Fmoc-4-(4-methoxyphenyl)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed exploration of solid-phase peptide synthesis (SPPS) with a specific focus on the strategic incorporation of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine. This non-canonical amino acid offers unique advantages for enhancing peptide stability and solubility, making it a valuable tool in modern drug discovery and development.[1] This document serves as a senior-level application note and protocol, blending foundational principles with field-proven insights to empower researchers in the synthesis of complex and high-purity peptides.

Introduction: The Strategic Advantage of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine in SPPS

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the stepwise assembly of amino acids on an insoluble resin support.[] The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is the predominant method used in SPPS, favored for its mild deprotection conditions which preserve the integrity of the growing peptide chain and are compatible with a wide range of sensitive amino acid side chains.[][3]

The incorporation of unnatural amino acids, such as 4-(4-methoxyphenyl)-L-phenylalanine, into peptide sequences is a powerful strategy for modulating their biological activity, stability, and conformational properties.[1] The methoxy group on the phenyl ring of this particular amino acid derivative can enhance hydrophobic interactions and improve the peptide's overall solubility and stability, which are critical parameters for therapeutic candidates.[1] This guide will delve into the practical application of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine in SPPS, providing detailed protocols and explaining the rationale behind key experimental steps.

Core Principles of Fmoc-SPPS: A Cyclical Process

Fmoc-SPPS is a cyclical process involving three main stages: deprotection, amino acid coupling, and washing. This cycle is repeated for each amino acid in the desired peptide sequence.[3]

The Fundamental SPPS Cycle:

-

Resin Preparation: The synthesis begins with an insoluble resin support, which is swelled in a suitable solvent to make the reactive sites accessible.[4]

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed N-terminus of the peptide chain.[1]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[4]

This cyclical process is illustrated in the workflow diagram below.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols for SPPS using Fmoc-4-(4-methoxyphenyl)-L-phenylalanine

The following protocols are provided as a robust starting point and may require optimization based on the specific peptide sequence and desired purity.

Materials and Reagents

| Reagent | Grade | Supplier Recommendation |

| Fmoc-4-(4-methoxyphenyl)-L-phenylalanine | Peptide Synthesis | High purity (>98%) |

| Rink Amide or Wang Resin | 100-200 mesh | Select based on desired C-terminus (amide or acid) |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Low water content (<0.01%) |

| Piperidine | Reagent Grade | |

| Diisopropylethylamine (DIPEA) | Peptide Synthesis | |

| HBTU, HATU, or HCTU | Peptide Synthesis | Coupling Reagents |

| Trifluoroacetic Acid (TFA) | Reagent Grade | |

| Triisopropylsilane (TIS) | Reagent Grade | Scavenger |

| Dichloromethane (DCM) | ACS Grade | |

| Diethyl Ether | ACS Grade | For peptide precipitation |

| Acetonitrile (ACN) | HPLC Grade | For purification |

Step-by-Step Synthesis Protocol

This protocol is designed for a 0.1 mmol synthesis scale.

1. Resin Swelling:

-

Place 100-200 mg of Rink Amide or Wang resin in a reaction vessel.

-

Add sufficient DMF to cover the resin.

-

Gently agitate for at least 30 minutes at room temperature to allow for proper swelling.[1]

-

After swelling, drain the DMF.

2. Initial Fmoc Deprotection (for pre-loaded resins):

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

-

Agitate for 5 minutes at room temperature, then drain the solution.[1]

-

Repeat with a fresh 20% piperidine/DMF solution for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

3. Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine and a suitable coupling agent (e.g., HBTU, HATU, or HCTU) in DMF.[1]

-

Add 6-10 equivalents of DIPEA to the amino acid solution.[1]

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, consider extending the reaction time or performing a double coupling.[1]

-

After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

4. Monitoring the Coupling Reaction:

-

The Kaiser test can be performed to qualitatively assess the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

5. Subsequent Deprotection and Coupling Cycles:

-

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

7. Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM (3 x 1 min) and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail. A standard cocktail for peptides without sensitive residues like Cys, Met, or Trp is TFA/TIS/Water (95:2.5:2.5).[1] The methoxy group on the phenylalanine derivative is generally stable to these conditions.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

8. Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.[1]

-

Wash the peptide pellet with cold diethyl ether to remove scavengers.

-

Dry the crude peptide under vacuum.

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

9. Characterization:

-

Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[5]

-

Determine the purity of the peptide by analytical RP-HPLC.[5]

Scientific Rationale and Troubleshooting

Causality Behind Experimental Choices:

-

Choice of Resin: Rink Amide resin is used to generate a C-terminal amide, which can enhance the biological activity and stability of some peptides. Wang resin is chosen for peptides with a C-terminal carboxylic acid.[6]

-

Coupling Reagents: HBTU, HATU, and HCTU are highly efficient coupling reagents that minimize racemization, a common side reaction in peptide synthesis.[6]

-

Scavengers in Cleavage Cocktail: TIS is used to "scavenge" or trap the highly reactive carbocations that are generated during the cleavage of side-chain protecting groups, thus preventing unwanted modifications to the peptide.[7]

Troubleshooting Common Issues:

| Issue | Potential Cause | Recommended Solution |

| Low Coupling Efficiency | Steric hindrance from bulky amino acids, incomplete deprotection, peptide aggregation. | Increase coupling time, perform a double coupling, use a more potent coupling reagent (e.g., HATU), or switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP).[8] |

| Peptide Aggregation | Formation of secondary structures on the resin, particularly with hydrophobic sequences. This can block reactive sites. | Incorporate "difficult sequence" strategies such as using pseudoprolines or depsipeptides, or perform the synthesis at an elevated temperature.[9] |

| Low Cleavage Yield | Incomplete cleavage from the resin or inefficient precipitation. | Extend the cleavage time, ensure the cleavage cocktail is freshly prepared, or try a different precipitation solvent. A microcleavage test on a small amount of resin can help diagnose the issue.[10] |

| Side Reactions | Aspartimide formation, racemization, or modification of sensitive amino acids. | For aspartimide formation, add an acidic modifier like Oxyma to the deprotection solution.[6] To minimize racemization of sensitive residues like His and Cys, use specific coupling protocols (e.g., lower temperature, shorter activation times).[11] |

Visualization of Key Processes

Caption: Simplified representation of the amino acid activation and coupling steps in SPPS.

Conclusion: Empowering Peptide Innovation

The use of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine in solid-phase peptide synthesis offers a strategic advantage for the development of novel peptides with enhanced properties. A thorough understanding of the core principles of Fmoc-SPPS, coupled with meticulous execution of the protocols outlined in this guide, will enable researchers to successfully synthesize high-purity peptides for a wide range of applications in research and therapeutic development. By carefully considering the rationale behind each step and employing effective troubleshooting strategies, scientists can overcome the challenges inherent in peptide synthesis and push the boundaries of peptide-based innovation.

References

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Werner Lab. (2016, December 14). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Retrieved from [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(9), 985-993.

-

Peptide Synthesis and Purification Core Facility. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

- Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(12), e202200236.

- Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3–33.

-

AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3–33.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(12), e202200236.

- Re, F., & Ulijn, R. V. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Gels, 8(9), 543.

-

Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

-

Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

- Fields, G. B. (2005). HPLC of Peptides and Proteins. In Methods in Molecular Biology (Vol. 251, pp. 3-31). Humana Press.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504.

- Horváth, Z., Farkas, V., Gáti, T., Borbás, A., & Kéringer, P. (2025, March 18). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.

- Re, F., & Ulijn, R. V. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Gels, 8(9), 543.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. wernerlab.weebly.com [wernerlab.weebly.com]

- 5. renyi.hu [renyi.hu]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. chempep.com [chempep.com]

Application Note: Advanced Coupling Strategies for Fmoc-4-(4-methoxyphenyl)-L-phenylalanine in Peptide Synthesis

Abstract

The incorporation of sterically hindered and electronically modified amino acids is a cornerstone of modern peptide-based drug discovery. Fmoc-4-(4-methoxyphenyl)-L-phenylalanine, a specialized amino acid derivative, offers the potential to introduce unique conformational constraints and enhance binding affinity through its bulky, electron-rich side chain.[1] However, its significant steric hindrance presents a considerable challenge to standard peptide coupling protocols, often leading to incomplete reactions, low yields, and racemization.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced, field-proven protocols for the efficient incorporation of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine into peptide sequences. We will delve into the mechanistic rationale behind various coupling strategies, present detailed step-by-step protocols, and offer troubleshooting insights to overcome common synthetic hurdles.

Introduction: The Challenge of Steric Hindrance

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is a non-canonical amino acid derivative that has garnered interest in medicinal chemistry for its ability to enhance peptide stability and solubility.[1] Its biphenyl-like side chain, featuring a methoxy group, can participate in favorable π-π stacking and hydrophobic interactions within a peptide's target binding pocket. The electron-donating nature of the methoxy group can also modulate the electronic properties of the aromatic system.

However, the sheer bulk of the 4-(4-methoxyphenyl)phenyl side chain, positioned adjacent to the reactive carboxyl group, creates a significant steric shield. This shield impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, making standard coupling conditions often inefficient.[2][3] The primary challenges include:

-

Slow reaction kinetics: The steric clash reduces the frequency of productive collisions between the reacting species.[3]

-

Incomplete coupling: A significant portion of the N-terminal amines on the solid support may remain unreacted, requiring careful monitoring.[4][5]

-

Epimerization/Racemization: Harsh activation conditions required to overcome steric hindrance can increase the risk of racemization at the α-carbon.[6][7]

Therefore, a careful selection of coupling reagents, additives, and reaction conditions is paramount for the successful incorporation of this and other sterically demanding amino acids.[4][8]

Mechanistic Considerations for Overcoming Steric Hindrance

The key to successfully coupling sterically hindered amino acids lies in the choice of the activating agent and the overall coupling strategy. The goal is to form a highly reactive intermediate that can overcome the steric barrier without promoting side reactions.

Carbodiimide-Based Activation

Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are common activators.[7] In the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), they form an active ester that is more reactive and less prone to racemization than the O-acylisourea intermediate.[9] For sterically hindered residues, the combination of DIC and Oxyma is often preferred due to the higher reactivity of the resulting active ester and the improved solubility of the diisopropylurea byproduct.[7][9] Oxyma has been shown to be a superior additive, in some cases leading to less epimerization than HOBt or even HOAt.[9]

Phosphonium and Aminium/Uronium Salt-Based Reagents

Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) have become the gold standard for difficult couplings.[8] These reagents generate highly reactive activated species in situ. HATU, in particular, is known for its high efficiency in coupling hindered amino acids.[7][10] Its mechanism involves the formation of a carboxylate anion that attacks HATU to produce a highly reactive O-acyl(tetramethyl)isouronium salt, which then readily reacts with the incoming amine.[10][11][12] The presence of the HOAt moiety in HATU contributes to its superior performance, especially in solid-phase peptide synthesis involving hindered amino acids.[10]

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Recommended Coupling Protocols

The following protocols have been optimized for the incorporation of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine. It is crucial to perform these operations in an inert atmosphere (e.g., under nitrogen or argon) and with anhydrous solvents to prevent hydrolysis of the activated species.[8]

Solid-Phase Peptide Synthesis (SPPS) Protocol: High-Efficiency Coupling

This protocol is designed for standard solid-phase peptide synthesis on a rink amide or Wang resin.

Materials:

-

Fmoc-protected amino acid resin

-

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine

-

HATU (or HCTU/HBTU as alternatives)

-

N,N-Diisopropylethylamine (DIPEA) or sym-collidine

-

Anhydrous N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Acetic Anhydride and DIPEA for capping

Experimental Workflow:

Caption: SPPS cycle for sterically hindered amino acids.

Step-by-Step Procedure:

-

Resin Swelling: Swell the resin in DMF or NMP for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min).

-

Coupling Reaction:

-

In a separate vessel, pre-activate a solution of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine (3-5 equivalents relative to resin loading), HATU (3-4.5 equivalents), and DIPEA (6-10 equivalents) in DMF for 1-5 minutes.[3][13]

-

Add the pre-activated solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours. For sterically hindered amino acids, extending the coupling time, even overnight, may be necessary.[3]

-

Monitor the reaction progress using a qualitative test (e.g., Kaiser test).[4] If the test is positive (indicating free amines), a second coupling is required.[3]

-

-

Washing: Wash the resin with DMF (5 x 1 min).

-

Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10% acetic anhydride, 10% DIPEA) for 30 minutes.[13]

-

Final Washes: Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and MeOH (3 x 1 min) and dry under vacuum.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent can significantly impact the efficiency of incorporating Fmoc-4-(4-methoxyphenyl)-L-phenylalanine. The following table summarizes the recommended conditions and expected outcomes for different reagents.

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Activation Time | Coupling Time | Relative Efficiency | Racemization Risk |

| HATU/DIPEA | 1 : 0.95 : 2 | 1-5 min | 2-4 hours | Very High | Low |

| HCTU/DIPEA | 1 : 0.95 : 2 | 1-5 min | 2-4 hours | High | Low |

| PyBOP/DIPEA | 1 : 1 : 2 | 5-10 min | 4-6 hours | Moderate-High | Moderate |

| DIC/Oxyma | 1 : 1 : 1 | 5-10 min | 6-12 hours | Moderate | Low-Moderate |

Table based on general knowledge and data from sources discussing hindered couplings.[3][7][9]

Troubleshooting Common Issues

Problem: Incomplete coupling (positive Kaiser test after extended coupling).

-

Solution 1: Double Coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-4-(4-methoxyphenyl)-L-phenylalanine.[3]

-

Solution 2: Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (up to 5 equivalents).[13]

-

Solution 3: Elevated Temperature: Microwave-assisted peptide synthesis can be highly effective in driving difficult couplings to completion quickly and efficiently.[3][14] If using conventional heating, gentle warming (e.g., 35-40 °C) can be applied cautiously, as it may increase the risk of racemization.[3]

Problem: Aggregation of the peptide chain.

-

Solution 1: Solvent Choice: N-methylpyrrolidone (NMP) is often superior to DMF for its solvating properties. For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[3]

-

Solution 2: Backbone Protection: For very long or aggregation-prone sequences, the introduction of backbone-protected (Hmb) amino acids at certain positions can disrupt interchain hydrogen bonding.[5]

Conclusion

The successful incorporation of sterically demanding amino acids like Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is achievable with optimized protocols that deviate from standard peptide synthesis conditions. The use of highly efficient aminium/uronium-based coupling reagents such as HATU, combined with extended coupling times, careful monitoring, and potentially microwave assistance, is crucial for achieving high yields and purity.[10][14] By understanding the underlying principles of activation and potential side reactions, researchers can effectively utilize this valuable building block to advance their peptide-based drug discovery programs.

References

-

Wenxuecity. (2023, January 1). HATU coupling. Retrieved from [Link]

-

Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Chem Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

-

Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

-

Peptideweb.com. (n.d.). Symmetrical anhydrides in Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

- Caporale, A., Doti, N., Sandomenico, A., & Ruvo, M. (2017). Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. Journal of Peptide Science, 23(4), 272-281.

- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 62(20), 7020-7023.

-

ResearchGate. (2025, August 9). Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-451.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Power of Fmoc-L-4-Methoxyphenylalanine in Modern Peptide Synthesis. Retrieved from [Link]

-

Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. peptideweb.com [peptideweb.com]

- 7. bachem.com [bachem.com]

- 8. jpt.com [jpt.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 11. HATU coupling | www.wenxuecity.com [wenxuecity.com]

- 12. HATU - Wikipedia [en.wikipedia.org]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

Application Note: Optimized Fmoc Deprotection Strategies for Fmoc-4-(4-methoxyphenyl)-L-phenylalanine

Executive Summary

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine (commonly referred to as Fmoc-Tyr(Me)-OH or Fmoc-Phe(4-OMe)-OH ) is a critical building block in the synthesis of peptidomimetics and hydrolysis-resistant peptide analogs. Unlike standard Tyrosine protected with a tert-butyl (tBu) group, the methyl ether moiety in Tyr(Me) is highly stable to acids (TFA) and bases, making it ideal for peptides requiring harsh downstream modifications or permanent side-chain protection.

However, the increased hydrophobicity of the 4-methoxyphenyl side chain promotes inter-chain aggregation via

This guide provides three validated protocols—Standard, High-Efficiency (Aggregation-Breaking), and DKP-Prevention—to ensure high-purity synthesis.

Chemical Logic & Mechanism[1][2][3]

The Deprotection Mechanism

Fmoc removal proceeds via a base-catalyzed

Critical Requirement: The deprotection reagent must serve two roles:

-

Base: To initiate elimination.

-

Scavenger: To trap the reactive DBF intermediate. If DBF is not scavenged, it can re-alkylate the free amine, permanently capping the peptide.

The Hydrophobicity Challenge

The methoxy group on Fmoc-Tyr(Me)-OH significantly reduces the solvation of the peptide chain compared to Tyr(tBu).

-

Consequence: In standard DMF, the peptide chains may collapse (aggregate), shielding the N-terminal Fmoc group from the base.

-

Solution: Use of chaotropic salts (LiCl) or stronger, non-nucleophilic bases (DBU) to disrupt hydrogen bonding and accelerate kinetics.

Visualizing the Workflow

The following diagram illustrates the standard deprotection logic and the critical "Scavenging" step often overlooked in DBU-only protocols.

Figure 1: Mechanistic flow of Fmoc removal. Note that while DBU drives the elimination (Orange), a secondary amine like Piperidine is required to scavenge the fulvene (Green).[4]

Critical Considerations & Decision Matrix

Before selecting a protocol, evaluate the sequence context of the Fmoc-Tyr(Me)-OH residue.

| Parameter | Risk | Mitigation Strategy |

| Position 2 (Penultimate) | High Risk (DKP): The free amine can attack the C-terminal ester, cleaving the dipeptide from the resin.[4] | Use Protocol C (Short times, bulky resin). |

| Sequence > 15 AA | Aggregation: Hydrophobic stacking slows reaction. | Use Protocol B (DBU/Heat). |

| Standard (<15 AA) | Low. | Use Protocol A (Standard). |

Decision Tree for Protocol Selection

Figure 2: Selection logic for determining the optimal deprotection cocktail.

Experimental Protocols

Protocol A: Standard Deprotection (The Workhorse)

Best for: Routine synthesis, peptides < 15 residues, non-aggregating sequences.

Reagents:

-

Deprotection Cocktail: 20% (v/v) Piperidine in DMF (N,N-Dimethylformamide).[6]

-

Wash Solvent: DMF (HPLC Grade).

Procedure:

-

Swell: Ensure resin is swollen in DMF for 20 mins.

-

Initial Deblock: Add 20% Piperidine/DMF (approx. 10 mL per gram resin). Agitate for 3 minutes .

-

Drain: Remove solvent (contains bulk of Fmoc).

-

Main Deblock: Add fresh 20% Piperidine/DMF. Agitate for 10 minutes .

-

Wash: Drain and wash with DMF (5 x 1 min) to remove all traces of piperidine.

-

Note: Inadequate washing leads to premature removal of the next Fmoc amino acid during coupling.

-

Protocol B: Aggregation-Breaking (High Efficiency)

Best for: Long peptides (>15 AA), sequences with multiple Tyr(Me)/Phe/Trp residues, or "difficult" sequences identified by test cleavages.

Rationale: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that removes Fmoc faster than piperidine. However, because it does not scavenge DBF, piperidine (or piperazine) must be included.

Reagents:

-

Cocktail: 2% DBU + 5% Piperidine in DMF.[6]

-

Optional: 0.1 M HOBt can be added to suppress aspartimide formation if Asp is present in the sequence.

Procedure:

-

Heat (Optional but Recommended): Pre-heat the reaction vessel to 40°C (Microwave) or 50°C (Conventional).

-

Deblock 1: Add cocktail. Agitate for 2 minutes . Drain.

-

Deblock 2: Add fresh cocktail. Agitate for 5 minutes . Drain.

-

Flow Wash: Wash with DMF extensively (7 x 1 min).

-

Warning: DBU is harder to wash out than piperidine. Verify pH of effluent is neutral before coupling.

-

Protocol C: DKP Prevention (N-Terminal/Penultimate)

Best for: When Fmoc-Tyr(Me)-OH is the second residue added to the resin (e.g., Resin-AA1-Tyr(Me)-Fmoc).

Rationale: The free amine of Tyr(Me) can attack the benzyl ester of the resin-linker, cleaving the dipeptide as a cyclic Diketopiperazine (DKP). This reaction is time- and base-dependent.[3][6]

Modifications:

-

Base: Use 20% Piperidine in DMF (Avoid DBU; it accelerates DKP).

-

Time: Shorten contact time significantly.

-

Step 1: 2 minutes.

-

Step 2: 5 minutes.

-

-

Resin Choice (Prophylactic): If possible, use 2-Chlorotrityl Chloride (2-CTC) or Trityl resins. The steric bulk of the trityl linker physically prevents the DKP cyclization mechanism.

Quality Control & Troubleshooting

Monitoring Deprotection

Do not rely solely on time. Validate deprotection using the UV-Vis Method :

-

Collect the deprotection filtrate.

-

Measure absorbance at 301 nm (Fmoc-piperidine adduct).[3]

-

Compare against theoretical loading.[6]

The "Blue Test" (Kaiser)

-

Positive (Blue): Free amine present (Deprotection successful).

-

Negative (Yellow): Fmoc still on OR False Negative .

-

False Negative Risk: Tyr(Me) is hydrophobic. The reagents of the Kaiser test may not penetrate the aggregated resin bead.

-

Alternative: Use the Chloranil Test (more sensitive for secondary amines/aggregates) or micro-cleavage followed by HPLC/MS.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / Deletion of Tyr(Me) | Incomplete Coupling (Steric) | Double couple Fmoc-Tyr(Me)-OH using HATU/HOAt at 50°C. |

| Double Hit (Insertion) | Inadequate Washing | Increase DMF wash steps after deprotection to 7x. |

| Mass -222 Da (DKP) | Cyclization at dipeptide stage | Use Protocol C; Switch to Trityl resin; Couple the next AA as a dipeptide block. |

| Slow Deprotection Kinetics | Aggregation | Switch solvent to NMP; Add 0.1M LiCl to deprotection cocktail. |

References

-

Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews. Link

-

BenchChem. (2025).[3][6] Application Notes and Protocols for the Deprotection of Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis. Link

-

Gisin, B.F., & Merrifield, R.B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society. Link

- Wade, J.D., et al. (2000). Diketopiperazine formation during Fmoc solid-phase peptide synthesis. Letters in Peptide Science.

-

Sigma-Aldrich. Fmoc Solid Phase Peptide Synthesis - Protocol Guide. Link

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chempep.com [chempep.com]

- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Fmoc-4-(4-methoxyphenyl)-L-phenylalanine as a Non-Canonical Amino Acid Building Block

Introduction: Expanding the Chemical Diversity of Peptides

The field of peptide science is undergoing a renaissance, driven by the increasing recognition of peptides as potent and selective therapeutic agents.[1] However, natural peptides composed of the 20 proteinogenic amino acids often suffer from limitations such as poor metabolic stability and limited conformational diversity. The incorporation of non-canonical amino acids (ncAAs) into peptide sequences has emerged as a powerful strategy to overcome these challenges, enabling the development of peptidomimetics with enhanced pharmacological properties.[2] Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is a valuable ncAA building block that introduces a unique combination of steric bulk and electronic properties, offering exciting possibilities for rational peptide design and drug discovery.

This technical guide provides a comprehensive overview of the application of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine in solid-phase peptide synthesis (SPPS). We will delve into the underlying principles, provide detailed protocols for its efficient incorporation, and discuss the potential impact of this ncAA on peptide structure and function.

Physicochemical Properties of 4-Methoxy-L-phenylalanine

The methoxy substitution on the phenyl ring of phenylalanine imparts distinct properties that can influence peptide behavior.

| Property | Value | Source |

| Molecular Formula | C10H13NO3 | [3] |

| Molecular Weight | 195.22 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 259-261 °C (decomposes) | [3] |

| Solubility | Very soluble in water | [3] |

The methoxy group can engage in hydrogen bonding and alter the electronic nature of the aromatic ring, potentially influencing peptide conformation and receptor interactions.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine into a peptide sequence follows the standard Fmoc-based SPPS workflow. The following diagram illustrates the key steps involved.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocols

The following protocols provide a starting point for the incorporation of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine. Optimization may be required depending on the specific peptide sequence and the nature of the adjacent amino acids.

Protocol 1: Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring the accessibility of the reactive sites.

-

Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

-

Add a suitable solvent, typically N,N-dimethylformamide (DMF), to fully cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

Protocol 2: Fmoc Deprotection

The base-labile Fmoc group is removed to expose the free amine for the next coupling step.

-

Drain the swelling solvent from the reaction vessel.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3-5 minutes.

-

Drain the piperidine solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[4]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

Protocol 3: Amino Acid Coupling

Due to the potential for steric hindrance from the 4-methoxyphenyl group, the choice of coupling reagent and reaction conditions is critical for achieving high coupling efficiency.

Standard Coupling Conditions:

-

In a separate vial, dissolve Fmoc-4-(4-methoxyphenyl)-L-phenylalanine (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU or HATU (3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

Strategies for Difficult Couplings:

In cases of low coupling efficiency, which can be caused by steric hindrance or peptide aggregation, the following modifications should be considered:

-

Extended Coupling Time: Increase the coupling time to 4 hours or even overnight.[3]

-

Double Coupling: After the initial coupling reaction, drain the solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid.

-

Use of More Potent Coupling Reagents: For particularly challenging couplings, stronger activating reagents are recommended.[5]

| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Notes |

| HBTU/TBTU | Aminium | Good | Commonly used and effective for most couplings.[6] |

| HATU | Aminium | Excellent | Often considered the reagent of choice for difficult couplings due to the formation of a more reactive OAt ester.[7] |

| HCTU | Aminium | Very High | A highly effective and often more cost-effective alternative to HATU.[7] |

| COMU | Aminium | Excellent | A newer generation uronium salt with high efficiency and a better safety profile than HOBt/HOAt-based reagents.[3][6] |

| DIC/Oxyma | Carbodiimide | Good | A good choice to minimize the risk of side reactions like racemization.[6] |

Monitoring the Coupling Reaction:

The completeness of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction. A positive result (blue beads) signifies incomplete coupling, and a second coupling is recommended.[3]

Protocol 4: Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

After the final Fmoc deprotection, wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8] The identity and purity of the final peptide should be confirmed by analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC.[9]

Potential Impact of 4-(4-methoxyphenyl)-L-phenylalanine on Peptide Properties

The incorporation of this ncAA can have several effects on the resulting peptide:

-

Conformational Constraints: The bulky methoxyphenyl group can restrict the conformational freedom of the peptide backbone, potentially leading to more defined secondary structures.

-

Enhanced Stability: The modification can increase the peptide's resistance to enzymatic degradation.[10]

-

Modulated Receptor Binding: The electronic properties of the methoxy group can alter the peptide's interaction with its biological target. The introduction of a methoxy group at the para position has been shown to impact the biological activity of peptides.[11]

-

Improved Solubility: The methoxy group can enhance the solubility of the peptide, which is beneficial for formulation and administration.[10]

Troubleshooting Common Issues in SPPS

The following diagram outlines common problems encountered during SPPS and their potential solutions.

Caption: Troubleshooting guide for common issues in solid-phase peptide synthesis.

Conclusion

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is a versatile building block for the synthesis of novel peptidomimetics with potentially enhanced therapeutic properties. While its incorporation follows standard SPPS protocols, careful consideration of coupling conditions is necessary to overcome potential steric hindrance. The unique physicochemical properties of this ncAA offer a valuable tool for medicinal chemists and peptide scientists to fine-tune the structure and function of peptides for a wide range of applications.

References

- Atherton, E., Holder, J. L., Meldal, M., Sheppard, R. C., & Valerio, R. M. (1988). Peptide synthesis. Part 10. Use of pentafluorophenyl esters of fluorenylmethoxycarbonylamino acids in solid-phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (11), 2887-2894.

- Ningbo Inno Pharmchem Co., Ltd. (2026, February 13). The Power of Fmoc-L-4-Methoxyphenylalanine in Modern Peptide Synthesis.

- BenchChem. (2025). A Comparative Analysis of Fmoc-Protected Amino Acids in Peptide Synthesis.

-

News-Medical. (2025, October 9). Advancing peptide synthesis using non-canonical amino acids. Retrieved from [Link]

-

UCSF. (n.d.). Comparison of the Self-Assembly Behavior of Fmoc-Phenylalanine and Corresponding Peptoid Derivatives. Retrieved from [Link]

- BenchChem. (2025).

- ACS Publications. (2026, February 5). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Organic Letters.

-

MDPI. (2022, August 25). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Retrieved from [Link]

- Royal Society of Chemistry. (2018, April 27).

- Beilstein Journal of Organic Chemistry. (2019, March 22). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety.

- ResearchGate. (2018, August 12). Side reactions in peptide synthesis: An overview.

- Luxembourg Bio Technologies. (2011, August 8).

- BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.

- CentAUR. (2024, January 24). Comparison of the self assembly and ‐ cytocompatibility of conjugates of Fmoc (9 fluorenylmethoxycarbonyl)

- University of Illinois Urbana-Champaign. (2000, August 31). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks.

- National Institutes of Health. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids.